

Technical Support Center: Dasabuvir Absorption and Food Effect

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Dasabuvir	
Cat. No.:	B7980857	Get Quote

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the effect of food on the absorption of **Dasabuvir**.

Frequently Asked Questions (FAQs)

Q1: What is the general effect of food on the absorption of **Dasabuvir**?

A1: Food significantly increases the absorption of **Dasabuvir**. It is recommended that **Dasabuvir** be administered with a meal to maximize its bioavailability. Administration of **Dasabuvir** under fasting conditions can lead to lower plasma concentrations, which may result in a reduced virologic response and the potential development of drug resistance.[1][2]

Q2: How significant is the increase in **Dasabuvir** exposure when taken with food?

A2: Administration of **Dasabuvir** with a moderate-fat meal results in a clinically meaningful increase in its systemic exposure. Specifically, the area under the plasma concentration-time curve (AUC) is increased by approximately 30%, and the maximum plasma concentration (Cmax) is increased by about 32%, as compared to administration in a fasted state.

Q3: Does the type of meal (e.g., fat or calorie content) influence the absorption of **Dasabuvir**?

A3: The prescribing information for VIEKIRA PAK®, which includes **Dasabuvir**, states that it should be taken with a meal without regard to fat or calorie content.[3][4] This suggests that the



presence of food, in general, is the critical factor for enhanced absorption, rather than the specific composition of the meal.

Q4: Is there a change in the time to reach maximum plasma concentration (Tmax) when **Dasabuvir** is taken with food?

A4: No, the time to reach maximum plasma concentration (Tmax) for **Dasabuvir** is not altered by the presence of food.

Q5: Are there any other specific recommendations for the administration of **Dasabuvir** concerning meals?

A5: For the extended-release formulation of **Dasabuvir** (as part of VIEKIRA XR®), it is advised that alcohol should not be consumed within four hours of taking the medication to ensure its optimal release.

Troubleshooting Guide

Issue 1: High variability in **Dasabuvir** plasma concentrations is observed across study subjects.

- Possible Cause: Inconsistent administration with respect to meals.
- Troubleshooting Steps:
 - Ensure strict adherence to the protocol of administering **Dasabuvir** with a standardized meal for all subjects.
 - If variability persists, review the composition of the "standardized meal" to ensure it is consistent across all study sites and subjects.
 - Consider evaluating the impact of different meal compositions (e.g., high-fat vs. low-fat) in a subset of subjects to understand the sensitivity of **Dasabuvir** absorption to meal type.

Issue 2: Lower than expected **Dasabuvir** exposure is observed in a clinical study.

Possible Cause: Administration of Dasabuvir on an empty stomach.



- Troubleshooting Steps:
 - Verify that the study protocol explicitly requires administration with a meal.
 - Review subject diaries or conduct interviews to confirm compliance with the food intake instructions.
 - If fasting administration is confirmed, this deviation should be documented, and the data may need to be analyzed separately or excluded from the primary analysis.

Issue 3: Unexpected pharmacokinetic profiles are observed.

- Possible Cause: Interaction with other components of a combination therapy or concomitant medications.
- Troubleshooting Steps:
 - Dasabuvir is a substrate for the cytochrome P450 enzymes CYP2C8 (major) and CYP3A (minor).[2]
 - Review all co-administered drugs for potential inhibitors or inducers of these enzymes.
 Strong inhibitors of CYP2C8 are contraindicated.
 - If a drug-drug interaction is suspected, a dedicated interaction study may be necessary to characterize the effect on **Dasabuvir**'s pharmacokinetics.

Data Presentation

Table 1: Effect of a Moderate-Fat Meal on the Pharmacokinetic Parameters of Dasabuvir



Pharmacokinetic Parameter	Fasting State (Reference)	Fed State (with Moderate-Fat Meal)	Approximate Change (%)
AUC (Area Under the Curve)	Normalized to 100%	~130%	↑ 30%
Cmax (Maximum Concentration)	Normalized to 100%	~132%	↑ 32%
Tmax (Time to Maximum Concentration)	No Change	No Change	0%

Data derived from the VIEKIRA PAK® FDA label.

Experimental Protocols

Representative Protocol for a Food Effect Study of Dasabuvir

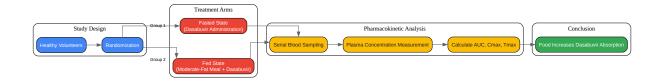
This protocol is a representative example based on FDA guidance for conducting food-effect bioavailability studies and is intended for informational purposes.

- Study Design: An open-label, randomized, single-dose, two-period, two-sequence crossover study in healthy adult volunteers.
- Subjects: A sufficient number of healthy male and female subjects (typically 12-24) to achieve adequate statistical power.
- Treatment Arms:
 - Treatment A (Fasted): A single oral dose of **Dasabuvir** administered after an overnight fast of at least 10 hours.
 - Treatment B (Fed): A single oral dose of **Dasabuvir** administered 30 minutes after the start of a standardized moderate-fat breakfast (approximately 600 kcal, with about 25-35% of calories from fat).
- Washout Period: A washout period of at least 7 days between the two treatment periods.



- Pharmacokinetic Sampling: Serial blood samples collected at pre-dose and at specified time points post-dose (e.g., 0.5, 1, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours) to adequately characterize the plasma concentration-time profile of **Dasabuvir**.
- Bioanalytical Method: A validated bioanalytical method for the quantification of **Dasabuvir** in plasma.
- Pharmacokinetic Analysis: Calculation of key pharmacokinetic parameters including AUC (from time zero to the last measurable concentration and extrapolated to infinity), Cmax, and Tmax.
- Statistical Analysis: Analysis of variance (ANOVA) on the log-transformed AUC and Cmax data to determine the geometric mean ratios and 90% confidence intervals for the fed versus fasted states.

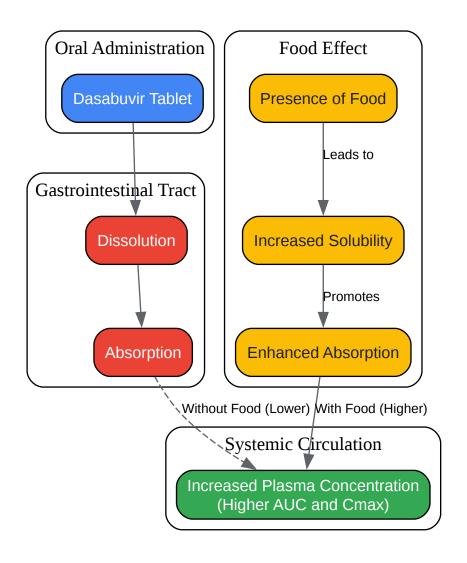
Visualizations



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Caption: Experimental workflow for a food effect study on **Dasabuvir**.





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- To cite this document: BenchChem. [Technical Support Center: Dasabuvir Absorption and Food Effect]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7980857#effect-of-food-on-the-absorption-of-dasabuvir]

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